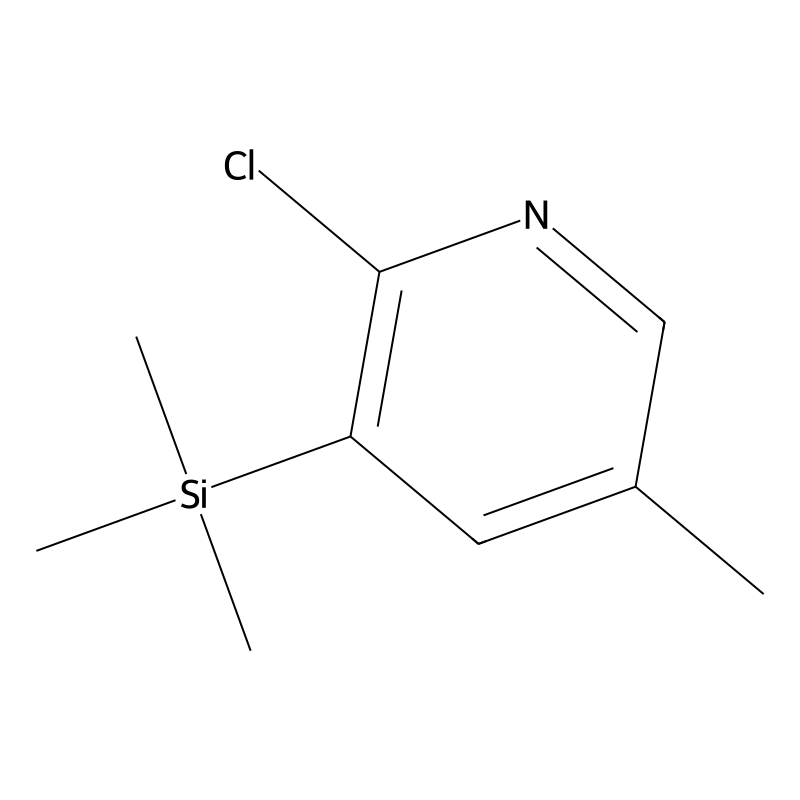2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C₉H₁₄ClNSi and a molecular weight of approximately 199.76 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and ability to act as a nucleophile or electrophile in various
- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, making it useful for synthesizing more complex molecules.
- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the pyridine ring.
- Cross-Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.
These reactions highlight its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine typically involves:
- Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
- Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the pyridine ring.
- Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
These steps can vary based on desired yield and purity, and modifications may be made to optimize the process .
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
- Material Science: Used in the development of functional materials due to its unique chemical properties.
- Analytical Chemistry: Employed as a reagent for analytical applications, including chromatography.
Its versatility makes it valuable in both academic research and industrial applications.
Interaction studies involving 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine are essential for understanding its behavior in biological systems and its reactivity in chemical processes. These studies typically focus on:
- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins, enzymes, or nucleic acids.
- Chemical Compatibility: Assessing how it interacts with other reagents in synthetic pathways to predict outcomes and optimize reactions.
Such studies are crucial for evaluating its potential use in drug development and other applications.
Several compounds share structural similarities with 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloro-5-methylpyridine | Chlorine at position 2 | Lacks silyl group; used in simpler syntheses |
| 3-(Trimethylsilyl)pyridine | Trimethylsilyl group at position 3 | Different reactivity profile |
| 2-Methylpyridine | Methyl group at position 2 | No halogen; simpler structure |
| 4-Chloro-3-methylpyridine | Chlorine at position 4 | Different substitution pattern |
These compounds illustrate variations that influence their reactivity and applications. The presence of both chlorine and trimethylsilyl groups in 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine enhances its utility in synthetic pathways compared to its analogues.








